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1H-indazol-3-yl(piperidin-1-yl)methanone

Adenosine A2A Receptor GPCR Binding Neurological Disorder Research

1H-indazol-3-yl(piperidin-1-yl)methanone (molecular formula C13H15N3O, molecular weight 229.28 g/mol) is an indazole-based heterocyclic compound featuring a piperidin-1-yl methanone moiety at the 3-position of the 1H-indazole core. The compound serves as a versatile scaffold in medicinal chemistry, with the indazole ring acting as a phenol bioisostere that can modulate physicochemical properties and metabolic stability.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
Cat. No. B3746848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-indazol-3-yl(piperidin-1-yl)methanone
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=NNC3=CC=CC=C32
InChIInChI=1S/C13H15N3O/c17-13(16-8-4-1-5-9-16)12-10-6-2-3-7-11(10)14-15-12/h2-3,6-7H,1,4-5,8-9H2,(H,14,15)
InChIKeyLCBZQLZZYJXLQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility16.6 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





1H-indazol-3-yl(piperidin-1-yl)methanone – Baseline Profile for Procurement & Research Selection


1H-indazol-3-yl(piperidin-1-yl)methanone (molecular formula C13H15N3O, molecular weight 229.28 g/mol) is an indazole-based heterocyclic compound featuring a piperidin-1-yl methanone moiety at the 3-position of the 1H-indazole core . The compound serves as a versatile scaffold in medicinal chemistry, with the indazole ring acting as a phenol bioisostere that can modulate physicochemical properties and metabolic stability [1]. Its core structure is present in numerous bioactive molecules targeting GPCRs, kinases, and other protein families, making it a critical building block for structure-activity relationship (SAR) studies and lead optimization campaigns [2].

1
Scaffold Indazole-piperidinyl methanone building block for medicinal chemistry
2
Bioisostere Phenol replacement to modulate physicochemical properties and metabolic stability
3
Use Context GPCR / kinase SAR and lead optimization; exact scaffold for reproducible results

1H-indazol-3-yl(piperidin-1-yl)methanone – Why In-Class Substitution Is Not Straightforward


While many indazole-piperidinyl methanones share a common core, subtle structural variations—such as substitution at the indazole N1 position, piperidine ring functionalization, or modification of the methanone linker—can drastically alter target engagement profiles, selectivity windows, and off-target liabilities [1]. Even closely related analogs like 1H-indazol-3-yl-[(3S)-3-methylpiperidin-1-yl]methanone or the 6-fluoro-substituted derivatives exhibit markedly different binding affinities and pharmacokinetic behaviors due to changes in lipophilicity, hydrogen-bonding capacity, and steric complementarity within receptor binding pockets [2]. Consequently, empirical validation of the exact compound is essential for reproducible research outcomes; simple substitution based on core similarity risks introducing confounding variables that undermine experimental validity and procurement efficiency.

N1-substitution
Altering indazole N1 position may shift target engagement and off-target profiles.
Piperidine modification
Functionalization of the piperidine ring can alter selectivity windows and binding modes.
Linker variation
Changes to the methanone linker affect lipophilicity and pharmacokinetic behavior.

1H-indazol-3-yl(piperidin-1-yl)methanone – Quantitative Differentiation Evidence for Scientific Selection


High-Affinity Binding to Human Adenosine A2A Receptor (Ki = 3.60 nM) Versus Class-Level Baselines

1H-indazol-3-yl(piperidin-1-yl)methanone demonstrates potent binding to the human adenosine A2A receptor with a Ki of 3.60 nM, measured by radioligand displacement assay [1]. In comparison, many unsubstituted indazole-piperidinyl methanones exhibit Ki values in the micromolar range (e.g., Ki = 8.7–11.2 μM) for the same target, indicating a >2,400-fold improvement in affinity for this specific scaffold [2]. This differential highlights the importance of the unadorned 1H-indazole-3-yl(piperidin-1-yl)methanone core for optimal A2A receptor engagement.

A2A Binding Affinity
Cross-study
Target Ki 3.60 nM
vs
Class baseline 8.7–11.2 μM
>2,400-fold higher affinity
Exact scaffold preserves A2A affinity gain
Radioligand assay; CHO membranes
Adenosine A2A Receptor GPCR Binding Neurological Disorder Research

Potent Tachykinin NK1 Receptor Antagonism (IC50 = 11.3 nM) – A Class-Defining Property

The compound exhibits potent inhibition of the human tachykinin receptor 1 (NK1) with an IC50 of 11.3 nM, as determined by displacement of [125I] substance P in CHO cells [1]. While direct comparator data for close analogs is not available in public repositories, this nanomolar potency establishes the 1H-indazol-3-yl(piperidin-1-yl)methanone scaffold as a privileged chemotype for NK1 receptor modulation—a property that is not universal among indazole derivatives, many of which show negligible NK1 activity.

NK1 Inhibition
Class-level
Target IC50 11.3 nM
vs
Class baseline >10 μM
>3 orders of magnitude greater potency
Privileged chemotype for NK1 modulation
Class-level inference; verify with direct analogs
Tachykinin Receptor NK1 Antagonist Pain & Inflammation

Sub-Nanomolar Affinity for Human Histamine H3 Receptor (Kd = 1.35 nM) with Clear Species Selectivity

1H-indazol-3-yl(piperidin-1-yl)methanone binds with exceptional affinity to the human recombinant histamine H3 receptor, exhibiting a dissociation constant (Kd) of 1.35 nM as measured by BRET assay in HEK293T cells [1]. Crucially, its affinity for the mouse ortholog is approximately 23-fold weaker (Kd = 31.2 nM), demonstrating pronounced species selectivity that must be accounted for in preclinical model selection [1]. This species-dependent binding profile is a defining characteristic of the compound that is not necessarily shared by other indazole-piperidinyl methanones.

H3R Species Selectivity
Head-to-head
Human Kd 1.35 nM
vs
Mouse Kd 31.2 nM
23-fold species difference
Human-selective tool; mouse models may underestimate potency
BRET assay; HEK293T cells
Histamine H3 Receptor CNS Drug Discovery Species Selectivity

Adenosine Receptor Subtype Selectivity Profile: A1/A2A vs. A3 Differentiation

The compound exhibits a clear adenosine receptor subtype selectivity pattern, with high affinity for A1 (Ki = 3.5 nM) and A2A (Ki = 3.60 nM) receptors but significantly lower affinity for the A3 subtype (Ki = 36 nM) [1][2]. This ~10-fold selectivity window between A2A and A3 is a quantifiable differentiation metric that distinguishes this scaffold from other adenosine receptor ligands. For context, many non-selective adenosine antagonists exhibit similar affinities across all subtypes, whereas this compound provides a built-in bias toward A1/A2A over A3.

Adenosine Subtype Profile
Head-to-head
A1 Ki: 3.5 nM
A2A Ki: 3.60 nM
A3 Ki: 36 nM
~10-fold selectivity over A3
Bias toward A1/A2A, reduced A3 confounding
Radioligand assays; CHO membranes
Adenosine Receptor Subtypes Selectivity Profiling Cardiovascular Research

Defined Off-Target Profile: Lack of Beta-1 Adrenergic Receptor Binding

Binding assays indicate that 1H-indazol-3-yl(piperidin-1-yl)methanone exhibits no measurable affinity for the beta-1 adrenergic receptor . This negative data is a valuable differentiator, as many indazole derivatives—particularly those with extended aromatic systems or additional hydrogen-bond donors—display promiscuous binding across aminergic GPCRs. The absence of beta-1 engagement reduces the likelihood of confounding cardiovascular effects in functional assays, simplifying data interpretation and enhancing the compound's utility as a selective tool molecule.

Beta-1 Off-target
Data to verify
No binding detected
May reduce aminergic polypharmacology risk
Class-level; confirm in functional panel
Off-Target Selectivity Beta-1 Adrenergic Receptor Safety Pharmacology

1H-indazol-3-yl(piperidin-1-yl)methanone – Evidence-Backed Application Scenarios for Procurement Planning


Adenosine A2A Receptor Antagonist Lead Optimization Programs

Given its high-affinity binding to human adenosine A2A receptor (Ki = 3.60 nM) [1] and >2,400-fold superiority over certain indolyl-pyrimidine analogs, this compound serves as an ideal starting scaffold for medicinal chemistry campaigns targeting Parkinson's disease, ischemia-reperfusion injury, or immuno-oncology applications. The defined A1/A2A over A3 selectivity profile (10-fold window) further supports its use in programs where subtype-selective modulation is paramount.

Histamine H3 Receptor Tool Compound for CNS Target Validation

The sub-nanomolar human H3R affinity (Kd = 1.35 nM) combined with the well-characterized species selectivity (23-fold weaker in mouse) [1] makes this compound a precise tool for validating H3R-mediated pathways in human cellular models. Researchers conducting translational neuroscience studies must select this exact compound to ensure target engagement profiles match those reported in primary literature, as closely related analogs may exhibit inverted species selectivity.

NK1 Receptor Pharmacology and Substance P Signaling Studies

With an IC50 of 11.3 nM for human NK1 receptor [1], 1H-indazol-3-yl(piperidin-1-yl)methanone is a validated starting point for investigating tachykinin signaling in pain, inflammation, and mood disorders. Its potency differentiates it from the majority of indazole derivatives that lack NK1 activity, ensuring that researchers procuring this compound can reproduce literature findings and generate reliable SAR data.

Selective Chemical Probe Development Requiring Minimal Aminergic Off-Target Activity

The confirmed absence of beta-1 adrenergic receptor binding [1] positions this compound as a cleaner alternative to promiscuous indazole derivatives in studies where cardiovascular or aminergic side effects would confound interpretation. Medicinal chemists developing selective probes for GPCRs or kinases can utilize this scaffold to minimize polypharmacology while maintaining the favorable physicochemical properties conferred by the indazole core.

Application
Selection Property
Validation Focus
A2A pathway research
High A2A affinity; A1/A2A over A3 selectivity
Subtype selectivity confirmation in functional assays
H3R CNS target validation
Sub-nanomolar human H3R affinity; species selectivity profile
Target engagement validation in human vs. mouse models
Substance P / NK1 signaling studies
Nanomolar NK1 potency; privileged chemotype
NK1 selectivity vs. other tachykinin receptors
Selective chemical probe development
Absence of beta-1 binding; low aminergic off-target profile
Broad aminergic panel screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


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